C Peptide - 59112-80-0

C Peptide

Catalog Number: EVT-452914
CAS Number: 59112-80-0
Molecular Formula: C129H211N35O48
Molecular Weight: 3020.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
C-peptide is under investigation in clinical trial NCT00278980 (Effect of C-peptide on Diabetic Peripheral Neuropathy).
Source and Classification

C Peptide is synthesized in the pancreas alongside insulin. It originates from proinsulin, which is synthesized in the endoplasmic reticulum of pancreatic beta-cells. Upon maturation, proinsulin is cleaved by prohormone convertases into insulin and C Peptide. In terms of classification, C Peptide falls under the category of peptide hormones and is considered a byproduct of insulin synthesis rather than an active hormone itself .

Synthesis Analysis

Methods

C Peptide can be synthesized through various methods, primarily focusing on solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is the most common method used today due to its efficiency in producing high-purity peptides. It involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support .

Technical Details:

  • Solid-Phase Peptide Synthesis: Involves attaching the C-terminal of the first amino acid to a resin. Subsequent amino acids are added one at a time after deprotecting the N-terminal group. The process includes coupling agents like dicyclohexylcarbodiimide to facilitate bond formation.
  • Liquid-Phase Peptide Synthesis: This classical method requires manual removal of products after each coupling step, making it labor-intensive but useful for detecting side reactions due to purification after each step .

Recent advancements have introduced methods that minimize protecting group use, enhancing efficiency and reducing epimerization during synthesis .

Molecular Structure Analysis

C Peptide consists of 31 amino acids with a specific sequence that allows it to play its role in insulin biosynthesis. The molecular structure can be described as follows:

  • Molecular Formula: C₁₅H₁₉N₃O₄S
  • Molecular Weight: Approximately 3,102 Da

The structure features disulfide bonds that are critical for maintaining its stability during processing within the cell. The sequence of C Peptide varies slightly among species but generally maintains its functional properties across different organisms .

Chemical Reactions Analysis
  1. Cleavage from Proinsulin: The conversion of proinsulin into insulin involves enzymatic cleavage facilitated by prohormone convertases.
  2. Formation of Disulfide Bonds: These bonds are formed during the folding process of proinsulin, which is essential for proper insulin activity.

These reactions highlight the importance of C Peptide in ensuring that insulin is correctly formed and functional .

Mechanism of Action

C Peptide primarily serves as an indicator of endogenous insulin production rather than having direct biological activity itself. Its secretion occurs simultaneously with insulin from pancreatic beta-cells in response to glucose levels in the blood.

Process

  • When blood glucose levels rise, beta-cells secrete both insulin and C Peptide.
  • The measurement of circulating C Peptide provides insights into pancreatic function since it reflects how much insulin is being produced by the body without being affected by hepatic extraction or antibody cross-reactivity.

This mechanism makes C Peptide a valuable tool for diagnosing conditions such as diabetes mellitus and assessing beta-cell function .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when isolated.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Lacks significant reactivity compared to other hormones; primarily functions as a marker rather than an active agent.

Relevant data indicates that C Peptide has a slower metabolic clearance rate compared to insulin, making it preferable for measuring endogenous insulin secretion .

Applications

C Peptide has several important scientific uses:

  1. Clinical Diagnostics: Measurement of C Peptide levels aids in assessing beta-cell function and differentiating between types of diabetes.
  2. Research Applications: Used in studies investigating metabolic disorders, including hypoglycemia and hyperglycemia responses.
  3. Therapeutic Monitoring: Helps evaluate patients' responses to treatments involving insulin therapy.

Properties

CAS Number

59112-80-0

Product Name

C Peptide

IUPAC Name

4-amino-5-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[2-[[5-amino-1-[[1-[[1-[[1-[[2-[[2-[[2-[2-[[2-[[1-[[2-[[1-[[1-[[5-amino-1-[2-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[(4-amino-1-carboxy-4-oxobutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C129H211N35O48

Molecular Weight

3020.3 g/mol

InChI

InChI=1S/C129H211N35O48/c1-58(2)42-77(155-113(195)74(31-39-102(184)185)151-127(209)105(65(15)16)162-114(196)71(25-32-88(131)167)145-95(174)54-141-126(208)104(64(13)14)161-115(197)72(26-33-89(132)168)150-118(200)80(45-61(7)8)156-121(203)83(48-103(186)187)159-112(194)73(30-38-101(182)183)148-107(189)67(18)143-109(191)69(130)24-36-99(178)179)111(193)138-50-93(172)135-49-92(171)136-55-98(177)163-40-20-22-86(163)124(206)140-51-94(173)142-66(17)106(188)137-52-96(175)146-84(56-165)122(204)157-81(46-62(9)10)119(201)152-75(27-34-90(133)169)128(210)164-41-21-23-87(164)125(207)160-78(43-59(3)4)116(198)144-68(19)108(190)154-79(44-60(5)6)117(199)149-70(29-37-100(180)181)110(192)139-53-97(176)147-85(57-166)123(205)158-82(47-63(11)12)120(202)153-76(129(211)212)28-35-91(134)170/h58-87,104-105,165-166H,20-57,130H2,1-19H3,(H2,131,167)(H2,132,168)(H2,133,169)(H2,134,170)(H,135,172)(H,136,171)(H,137,188)(H,138,193)(H,139,192)(H,140,206)(H,141,208)(H,142,173)(H,143,191)(H,144,198)(H,145,174)(H,146,175)(H,147,176)(H,148,189)(H,149,199)(H,150,200)(H,151,209)(H,152,201)(H,153,202)(H,154,190)(H,155,195)(H,156,203)(H,157,204)(H,158,205)(H,159,194)(H,160,207)(H,161,197)(H,162,196)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,186,187)(H,211,212)

InChI Key

VOUAQYXWVJDEQY-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N

Synonyms

C Peptide
C Peptide, Proinsulin
C-Peptide
C-Peptide, Proinsulin
Connecting Peptide
Proinsulin C Peptide
Proinsulin C-Peptide

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.